1-butyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole
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Overview
Description
1-butyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole is a chemical compound that features a pyrazole ring substituted with a butyl group and a trifluoroethoxy methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-butyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole typically involves the reaction of a pyrazole derivative with a butylating agent and a trifluoroethoxy methylating agent. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to deprotonate the pyrazole ring, facilitating nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance reaction efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to scalable production of this compound with high purity.
Chemical Reactions Analysis
Types of Reactions
1-butyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the butyl or trifluoroethoxy methyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium carbonate in aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding alcohols or ketones, while reduction can produce alkanes or alcohols.
Scientific Research Applications
1-butyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals.
Industry: Utilized in the development of new materials with unique properties, such as enhanced thermal stability or chemical resistance.
Mechanism of Action
The mechanism of action of 1-butyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole involves its interaction with specific molecular targets and pathways. The trifluoroethoxy group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins. The pyrazole ring may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-butyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole-4-sulfonyl chloride
- 4-(2,2,2-trifluoroethoxy)-2-pyridinyl-methylthio-imidazoles
- 4-(2,2,2-trifluoroethoxy)-2-pyridinyl-methylthio-pyrimidines
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the trifluoroethoxy group enhances its stability and lipophilicity, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-butyl-3-(2,2,2-trifluoroethoxymethyl)pyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15F3N2O/c1-2-3-5-15-6-4-9(14-15)7-16-8-10(11,12)13/h4,6H,2-3,5,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBXLZBNDLASMTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=CC(=N1)COCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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